3-Hydroxybenzenesulfonamide

Overview

Description

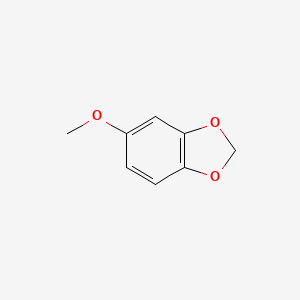

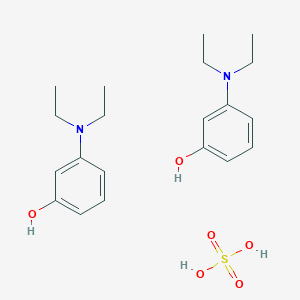

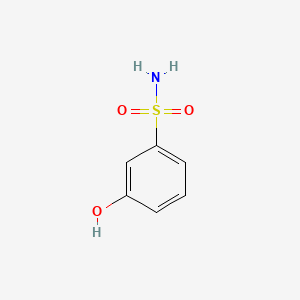

- 3-Hydroxybenzenesulfonamide (C<sub>6</sub>H<sub>7</sub>NO<sub>3</sub>S) is a chemical compound with the molecular formula C<sub>6</sub>H<sub>7</sub>NO<sub>3</sub>S. It is also known by other names, including 3-hydroxybenzene-1-sulfonamide and benzenesulfonamide, 3-hydroxy-.

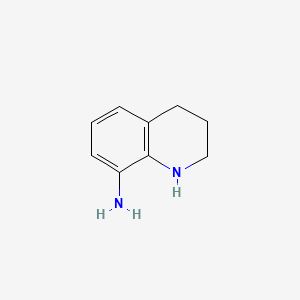

- The compound consists of a benzene ring with a hydroxyl group (-OH) and a sulfonamide group (-SO<sub>2</sub>NH<sub>2</sub>) attached to it.

Synthesis Analysis

- The synthesis of 3-Hydroxybenzenesulfonamide involves the reaction of suitable precursors, such as benzenesulfonamide or its derivatives, with a hydroxylating agent (e.g., sodium hydroxide or potassium hydroxide) to introduce the hydroxyl group.

Molecular Structure Analysis

- The molecular structure of 3-Hydroxybenzenesulfonamide consists of a benzene ring with a hydroxyl group (-OH) and a sulfonamide group (-SO<sub>2</sub>NH<sub>2</sub>) attached to it.

- The compound has a molar mass of approximately 173.19 g/mol.

Chemical Reactions Analysis

- 3-Hydroxybenzenesulfonamide can participate in various chemical reactions, including hydrolysis, substitution, and oxidation reactions.

- Its sulfonamide group can undergo hydrolysis to form the corresponding sulfonic acid and ammonia.

Physical And Chemical Properties Analysis

- Density: 1.5±0.1 g/cm³

- Boiling Point: 415.4±47.0 °C at 760 mmHg

- Flash Point: 205.0±29.3 °C

- Molar Refractivity: 40.7±0.4 cm³/mol

- Polar Surface Area: 89 Ų

- It is a yellow to brown solid.

Scientific Research Applications

Antibacterial Property

- Scientific Field : Pharmacology

- Application Summary : 3-Hydroxybenzenesulfonamide forms the basis of several groups of drugs and exhibits a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . This allows them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

- Results or Outcomes : Sulfamethazine (SMZ) is a commonly used sulphonamide drug in veterinary medicine that acts as an antibacterial compound to treat livestock diseases such as gastrointestinal and respiratory tract infections . Sulfadiazine (SDZ) is another frequently employed sulphonamide drug that is used in combination with the anti-malarial drug pyrimethamine to treat toxoplasmosis in warm-blooded animals .

Human Carbonic Anhydrase II Inhibitors

- Scientific Field : Biochemistry

- Application Summary : 3-Hydroxybenzenesulfonamide has been used in the design and synthesis of indole-based benzenesulfonamides as potential human carbonic anhydrase inhibitors (hCAIs) . These hCAIs have emerged as an important therapeutic class with various applications including antiglaucoma, anticonvulsants, and anticancer agents .

- Methods of Application : A novel series of indole-based benzenesulfonamides were designed, synthesized, and biologically evaluated as potential hCAIs . A regioisomerism of the sulfonamide moiety was carried out to afford a total of fifteen indole-based benzenesulfonamides possessing different amide linkers that enable the ligands to be flexible and develop potential H-bond interaction(s) with the target protein .

- Results or Outcomes : Compounds exhibited potent and selective profiles over the hCA II isoform with K values of 7.3, 9.0, 7.1, 16.0, 8.6 and 7.5 nM, respectively . Among all, compound 2a demonstrated the most potent inhibition against the hCA II isoform with an inhibitory constant (K) of 5.9 nM, with 13-, 34-, and 9-fold selectivity for hCA II over I, IX and XII isoforms, respectively .

Synthesis of Sulfenamides, Sulfinamides, and Sulfonamides

- Scientific Field : Organic Chemistry

- Application Summary : 3-Hydroxybenzenesulfonamide can be used in the direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines . These compounds have found various applications in diverse fields such as pharmaceuticals, agrochemicals, polymers, and so forth .

- Methods of Application : The synthesis involves the oxidative coupling of thiols and amines, two readily available low-cost commodity chemicals . This strategy does not require additional pre-functionalization and de-functionalization steps, which considerably streamlines synthetic routes and substantially reduces waste generation .

- Results or Outcomes : The research group of Kamata and Hara explored the catalytic application of dual-functional high-surface-area β-MnO2 (β-MnO2-HS) nanoparticles for the direct sulfonylation of ammonia with thiols to synthesize primary sulfonamides . Various aromatic and heteroaromatic thiols have been reacted with aqueous NH3 in the process .

Carbonic Anhydrase Inhibitors

- Scientific Field : Biochemistry

- Application Summary : 3-Hydroxybenzenesulfonamide has been used in the design and synthesis of inhibitors for carbonic anhydrases, a type of zinc-containing metalloenzyme . These inhibitors have found various applications in medical chemistry .

- Methods of Application : The inhibitors are designed to form a coordination bond with the zinc ion in the active site of carbonic anhydrases, and make hydrogen bonds and hydrophobic contacts with other parts of the inhibitor molecule . A series of secondary sulfonamides were synthesized and their affinities for 12 recombinant catalytically active human carbonic anhydrase isoforms were determined .

- Results or Outcomes : The binding profile of secondary sulfonamides as a function of pH showed the same U-shape dependence seen for primary sulfonamides . This dependence demonstrated that there were protein binding-linked protonation reactions that should be dissected for the estimation of the intrinsic binding constants to perform structure-thermodynamics analysis .

Safety And Hazards

- 3-Hydroxybenzenesulfonamide is harmful if swallowed and may cause skin and eye irritation.

- It may also cause respiratory irritation.

- Precautionary measures should be taken during handling and use.

Future Directions

- Research on 3-Hydroxybenzenesulfonamide could explore its applications in medicine, materials science, and other fields.

- Investigating its interactions with other compounds and potential modifications could lead to novel derivatives with improved properties.

Please note that this analysis is based on available information, and further research may provide additional insights. If you need more specific details or have any other questions, feel free to ask!

properties

IUPAC Name |

3-hydroxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c7-11(9,10)6-3-1-2-5(8)4-6/h1-4,8H,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQPPWRYNXRWUAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348454 | |

| Record name | 3-hydroxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxybenzenesulfonamide | |

CAS RN |

20759-40-4 | |

| Record name | 3-hydroxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxybenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzene, 1-propyl-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)-](/img/structure/B1593847.png)